
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one, also known as CEP-26401, is a novel pyrrolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological and psychiatric disorders.
Mecanismo De Acción
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one acts as a positive allosteric modulator of mGluR5 by binding to a specific site on the receptor, known as the allosteric site. This binding enhances the activity of mGluR5, leading to increased synaptic transmission and plasticity in the brain. This mechanism of action is believed to underlie the therapeutic effects of 1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one has been shown to have several biochemical and physiological effects, including increased synaptic transmission and plasticity, enhanced cognitive function, and reduced anxiety and depression-like behaviors. The compound has also been shown to have neuroprotective effects, protecting against neuronal damage and promoting neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one has several advantages for lab experiments, including its high potency and selectivity for mGluR5, as well as its ability to cross the blood-brain barrier. However, the compound also has some limitations, including its relatively short half-life and potential off-target effects.
Direcciones Futuras
There are several future directions for research on 1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one, including further studies on its therapeutic potential in various neurological and psychiatric disorders, as well as its potential use as a tool compound for studying the role of mGluR5 in synaptic transmission and plasticity. Additionally, further studies are needed to investigate the safety and tolerability of 1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one in humans, as well as its potential for drug development.
Métodos De Síntesis
The synthesis of 1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one involves a multi-step process that starts with the reaction between 3,4-dimethylbenzaldehyde and 4-fluorophenylacetic acid to form 3-(4-fluorophenyl)-3-hydroxypropanoic acid. This intermediate is then converted to the corresponding acid chloride, which is subsequently reacted with 1-aminocyclohexane to form the azepane ring. The resulting compound is then treated with pyrrolidin-2-one to form 1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. The compound has been shown to selectively modulate the activity of mGluR5, which plays a crucial role in regulating synaptic transmission and plasticity in the brain.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O2/c1-17-6-11-23(13-18(17)2)28-16-21(14-24(28)29)25(30)27-12-4-3-5-20(15-27)19-7-9-22(26)10-8-19/h6-11,13,20-21H,3-5,12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOYBCLDPMCHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

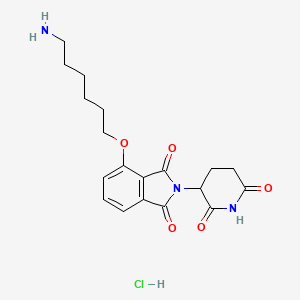
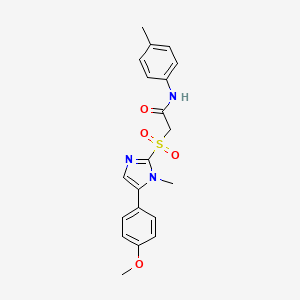




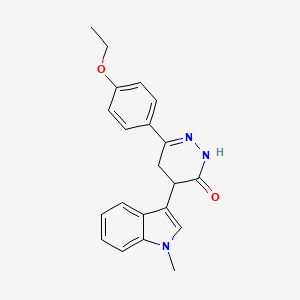
![(Z)-2-Cyano-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2421646.png)
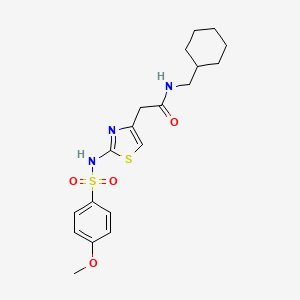
![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid;dihydrochloride](/img/structure/B2421649.png)
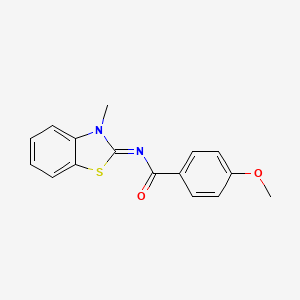
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2421652.png)
![4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2421654.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2421656.png)